The Dynamic World of Calixarenes: A Guide to Their Conformations
The Dynamic World of Calixarenes: A Guide to Their Conformations
An in-depth technical guide for researchers, scientists, and drug development professionals.
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have garnered significant attention in supramolecular chemistry due to their unique host-guest recognition capabilities. Their basket-like three-dimensional structure, characterized by a defined upper and lower rim and a central annulus, allows for the encapsulation of a variety of guest molecules and ions. The functional versatility of calixarenes is intimately linked to their conformational flexibility. This guide provides a detailed exploration of the different conformations of calixarenes, focusing on the well-studied calix[1]arenes, and outlines the experimental and computational methods used for their characterization.
The Four Primary Conformations of Calix[1]arene
Calix[1]arenes can adopt four limiting conformations due to the rotation of the constituent phenol units through the annulus. These conformations are designated as cone, partial cone, 1,2-alternate, and 1,3-alternate.[2] The relative orientation of the hydroxyl groups on the lower rim dictates the overall shape and cavity dimensions of the macrocycle.
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Cone Conformation: All four phenolic units are oriented in the same direction, forming a C4v symmetric structure. This conformation is typically the most stable due to the formation of a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim.[1]
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Partial Cone Conformation: Three phenolic units point in one direction, while one is inverted. This leads to a less symmetrical structure.
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1,2-Alternate Conformation: Two adjacent phenolic units are oriented in one direction, while the other two are in the opposite direction.
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1,3-Alternate Conformation: Two opposing phenolic units are oriented in one direction, while the other two are in the opposite direction, resulting in a C2h symmetric structure.[3]
The interconversion between these conformations is often rapid at room temperature in solution, but can be restricted or completely "locked" by the introduction of bulky substituents on the lower rim, which sterically hinder the rotation of the phenolic units through the annulus.[2]
Quantitative Conformational Analysis
The precise geometry of each conformation can be described by a set of dihedral (torsion) angles and the relative energies of the conformers. These parameters are typically determined through a combination of X-ray crystallography and computational modeling.
Table 1: Dihedral Angles of Calix[1]arene Conformations
| Conformation | Dihedral Angles (°) |
| Cone | The four phenyl rings are oriented to form a cone-like shape. Specific torsion angles can be found in crystallographic data. |
| Partial Cone | Characterized by one inverted phenyl ring relative to the other three. |
| 1,2-Alternate | The dihedral angles reflect the adjacent up-down arrangement of the phenyl rings. |
| 1,3-Alternate | The four phenyl rings are nearly parallel to each other, with dihedral angles between the rings and the mean plane of the methylene groups being approximately 93.5°, 100.4°, 101.4°, and 106.1°.[3] |
Note: Specific dihedral angles can vary depending on the substitution pattern and the crystalline environment.
Table 2: Relative Energies of Calix[1]arene Conformations
Computational studies have been instrumental in determining the relative thermodynamic stabilities of the different conformations. The cone conformation is generally the most stable due to the stabilizing effect of intramolecular hydrogen bonding.
| Conformation | Relative Energy (kcal/mol) | Reference Method |
| Cone | 0.00 | Ab initio / DFT |
| Partial Cone | ~1.00 | Computational investigations[4] |
| 1,2-Alternate | Higher than partial cone | General trend from computational studies |
| 1,3-Alternate | Highest energy | General trend from computational studies |
Note: The exact energy differences can vary depending on the level of theory and basis set used in the calculations, as well as the substituents on the calixarene skeleton.
Experimental Protocols for Conformational Analysis
The determination of calixarene conformation in solution and in the solid state relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation of calixarenes in solution. Both ¹H and ¹³C NMR provide characteristic signals that can differentiate between the various conformers.
Experimental Protocol for NMR Analysis:
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Sample Preparation:
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Dissolve 5-25 mg of the calixarene sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean 5 mm NMR tube.[5][6] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a reasonable acquisition time.[5]
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Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.[5]
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Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.[6]
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The final sample volume should be sufficient to cover the NMR detector coils, typically a height of at least 4.5 cm in the tube.[6]
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Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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For ¹³C NMR, a standard proton-decoupled pulse sequence is typically used.
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Standard acquisition parameters can be used, but may need to be optimized based on the sample concentration and relaxation properties. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]
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Data Analysis and Conformational Assignment:
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¹H NMR: The cone conformation typically exhibits a pair of doublets for the diastereotopic methylene bridge protons (Ar-CH₂-Ar) due to the rigid, C4v symmetric structure. In other conformations, or with rapid interconversion, this pattern may broaden or coalesce into a singlet.
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¹³C NMR: The chemical shift of the methylene bridge carbons is a highly reliable indicator of conformation.
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Cone and Partial Cone: Methylene carbons in a syn orientation (phenolic units on the same side) resonate at approximately δ 31 ppm .
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1,3-Alternate: Methylene carbons in an anti orientation (phenolic units on opposite sides) resonate at approximately δ 37 ppm .
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The presence of signals in both regions can indicate a mixture of conformers or a less symmetric conformation like the partial cone or 1,2-alternate.
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Table 3: Characteristic NMR Chemical Shifts for Calix[1]arene Conformations
| Conformation | ¹H NMR (Ar-CH₂-Ar) | ¹³C NMR (Ar-CH₂-Ar) |
| Cone | Pair of doublets | ~31 ppm |
| Partial Cone | More complex multiplets | Signals around 31 and 37 ppm |
| 1,2-Alternate | More complex multiplets | Signals around 31 and 37 ppm |
| 1,3-Alternate | Singlet | ~37 ppm |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides unambiguous proof of the conformation of a calixarene in the solid state by determining the precise three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol for Single-Crystal X-ray Diffraction:
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Crystal Growth:
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Obtaining high-quality single crystals is the most critical and often the most challenging step. The purity of the calixarene sample is paramount.[8]
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Common crystallization techniques include:
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Slow Evaporation: A solution of the calixarene in a suitable solvent or solvent mixture is allowed to evaporate slowly over several days to weeks. Covering the container with parafilm and piercing small holes can control the evaporation rate.[8]
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Vapor Diffusion: A solution of the calixarene is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the calixarene is poorly soluble. The slow diffusion of the anti-solvent vapor into the calixarene solution induces crystallization.[8]
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Cooling: A saturated solution of the calixarene at an elevated temperature is slowly cooled to induce crystallization.
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Ideal crystals for X-ray diffraction are typically 0.1-0.3 mm in all dimensions and should be clear and free of defects when viewed under a microscope.[9]
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Data Collection:
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A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
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The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
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The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.[10]
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Structure Solution and Refinement:
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The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
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The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
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The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.[10] This provides precise bond lengths, bond angles, and torsion angles, which definitively describe the conformation of the calixarene.
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Visualization of Calixarene Conformations and Interconversion
The relationships between the different conformations and the factors that influence their stability can be visualized using logical diagrams.
Caption: Conformational landscape of calix[1]arene and key stabilizing factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystallographic studies of a calix[4]arene with a 1,3-alternate conformation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. How To [chem.rochester.edu]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. creative-biostructure.com [creative-biostructure.com]
